molecular formula C13H17N3O B2898638 4-(1-methyl-1H-indol-3-yl)butanehydrazide CAS No. 866149-07-7

4-(1-methyl-1H-indol-3-yl)butanehydrazide

Cat. No.: B2898638
CAS No.: 866149-07-7
M. Wt: 231.299
InChI Key: QMARNJPHNKGNJQ-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-indol-3-yl)butanehydrazide is a hydrazide derivative featuring a methyl-substituted indole core linked to a butanehydrazide moiety. Its synthesis typically involves esterification of indole-3-butyric acid followed by hydrazide formation via reflux with hydrazine hydrate . Structural confirmation is achieved through spectroscopic methods such as $ ^1H $ NMR and $ ^{13}C $ NMR . The methyl group at the indole nitrogen enhances steric and electronic properties, influencing biological interactions and physicochemical stability .

This compound has demonstrated versatility in medicinal chemistry, serving as a precursor for histone deacetylase (HDAC) inhibitors and organotin(IV) complexes with cytotoxic activity against cancer cell lines . Its hydrazide group enables further functionalization, such as Schiff base formation or cyclization into heterocyclic scaffolds (e.g., oxadiazoles) .

Properties

IUPAC Name

4-(1-methylindol-3-yl)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-9-10(5-4-8-13(17)15-14)11-6-2-3-7-12(11)16/h2-3,6-7,9H,4-5,8,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMARNJPHNKGNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-indol-3-yl)butanehydrazide typically involves the reaction of 4-(1H-indol-3-yl)butanoic acid with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for several hours. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-indol-3-yl)butanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-indol-3-yl)butanehydrazide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting microtubule dynamics .

Comparison with Similar Compounds

4-(1H-Indol-3-yl)butanehydrazide (IBH)

  • Structural Difference : Lacks the methyl group on the indole nitrogen.
  • Synthesis : Similar pathway but starts with indole-3-butyric acid without methylation .
  • Applications : Primarily studied as a corrosion inhibitor for mild steel in acidic media, attributed to adsorption via indole and hydrazide functional groups .
  • Key Contrast : The absence of the methyl group reduces lipophilicity and may limit DNA intercalation efficiency compared to methylated derivatives .

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates

  • Structural Features : Bis-indole alkaloid analogues with ester and carbonyl groups instead of hydrazide .
  • Biological Activity : Low anticancer activity in most derivatives, except compound 9e , which showed moderate activity against specific cancer cell lines .
  • Key Insight : The hydrazide moiety in 4-(1-methyl-1H-indol-3-yl)butanehydrazide may enhance target binding compared to ester/carbonyl groups.

Organotin(IV) Complexes with Hydrazone Schiff Bases

  • Structure : Derived from 4-(1H-indol-3-yl)butanehydrazide Schiff bases (e.g., N'-(2-hydroxybenzylidene)-4-(1H-indol-3-yl)butanehydrazide) complexed with Sn(IV) .
  • Activity : Diphenyltin(IV) derivatives exhibit stronger cytotoxicity (IC$_{50}$ < 10 µM) against A549 and MCF7 cells than dimethyltin(IV) analogues due to enhanced planarity and DNA interaction .
  • Comparison : The methylated indole in this compound could further improve cytotoxicity by increasing hydrophobicity and membrane permeability.

4-(2,4-Dichlorophenoxy)-N′-(5-nitro-2-oxo-2H-indol-3-yl)butanehydrazide

  • Structural Features: Incorporates dichlorophenoxy and nitro-indole substituents .
  • Implications: Electron-withdrawing groups (Cl, NO$_2$) may alter electronic density and binding affinity compared to the methylated indole derivative.

Research Findings and Implications

  • HDAC Inhibition : Methylated derivatives show potent HDAC inhibition due to improved binding to zinc-containing active sites .
  • Cytotoxicity: Organotin(IV) complexes with hydrazide-derived Schiff bases exhibit strong activity, suggesting the core structure’s adaptability in metallodrug design .

Biological Activity

4-(1-methyl-1H-indol-3-yl)butanehydrazide is a compound derived from indole, a core structure in numerous biologically active molecules. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activities of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with hydrazine or its derivatives. Various methodologies have been reported, including:

  • Condensation Reactions : Indole derivatives are reacted with hydrazine derivatives under reflux conditions to yield hydrazides.
  • Knoevenagel Condensation : This method involves the reaction of indole-3-carboxaldehyde with hydrazine derivatives to form the desired hydrazide.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

Cell Line IC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

These values indicate that the compound is particularly potent against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its effects has been elucidated through various studies:

  • Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, a crucial process for cell division. This action is similar to that of colchicine, a well-known antitumor agent .
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
  • Apoptosis Induction : The compound promotes apoptosis in a dose-dependent manner, leading to programmed cell death in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • In Vitro Studies : In laboratory settings, treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, indicating broad-spectrum anticancer activity.
  • Molecular Docking Studies : Computational studies have shown that this compound binds effectively to the colchicine site on tubulin, corroborating its role as a tubulin inhibitor .

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